molecular formula C12H17Cl2N3S B1392807 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride CAS No. 1258640-99-1

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

Cat. No. B1392807
M. Wt: 306.3 g/mol
InChI Key: MSOTVFKMVJQSCO-UHFFFAOYSA-N
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Description

The compound “4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is a chemical compound with a molecular weight of 306.25 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps from commercially available substances in moderate to good yields . The synthesis process often involves the use of various reagents and reaction conditions, and the yield can vary depending on these factors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 306.25 . Other properties such as boiling point, density, and acidity coefficient are not explicitly mentioned in the search results.

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding : One study focused on the synthesis and structural characterization of similar N,4-diheteroaryl 2-aminothiazoles, revealing insights into their molecular conformations, protonation sites, and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021).

  • Quantum Chemical Analysis : Another research explored the versatile chemical functionality of N-(Pyridin-2-yl)thiazol-2-amine, demonstrating its presence in many therapeutically important species and detailing its electron distribution, tautomeric preferences, and divalent N(I) character (Bhatia et al., 2013).

  • Anticancer Activity : A study reported the preparation of thiazole derivatives using chitosan-grafted-poly(4-vinylpyridine) and their promising anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015).

  • Corrosion Inhibition : Research has been conducted on the effectiveness of 4-(pyridin-3-yl) thiazol-2-amine as a corrosion inhibitor for copper, showcasing high inhibition efficiencies in acidic solutions (Farahati et al., 2020).

  • Antifungal and Antibacterial Agents : A paper reported on novel derivatives of 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, highlighting their excellent antifungal and antibacterial activities (Narayana et al., 2007).

  • Fabrication of Multicolored Electrochromic Devices : There's also research on using derivatives of butan-1-amine for fabricating multicolored electrochromic devices, indicating their potential in smart materials applications (Yagmur et al., 2013).

  • Molecular Structural Characterization : Studies on polymorphs of thiourea and derived 2-aminothiazoles have provided detailed insights into their molecular and crystal structures, which could be crucial for understanding the properties of related compounds (Böck et al., 2020).

properties

IUPAC Name

4-(4-pyridin-3-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.2ClH/c13-6-2-1-5-12-15-11(9-16-12)10-4-3-7-14-8-10;;/h3-4,7-9H,1-2,5-6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOTVFKMVJQSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
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4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
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4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
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4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
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4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Reactant of Route 6
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

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